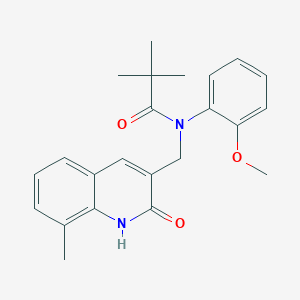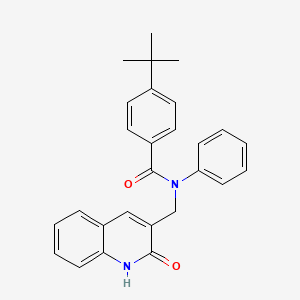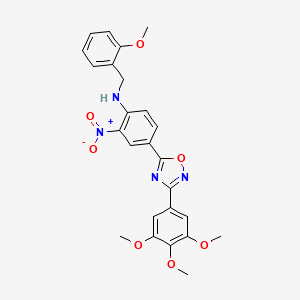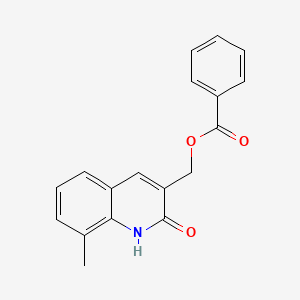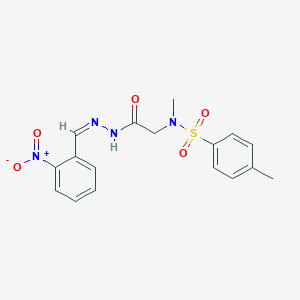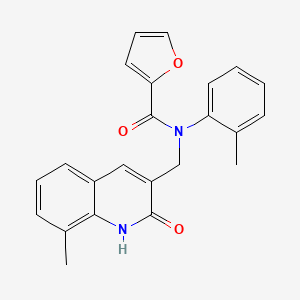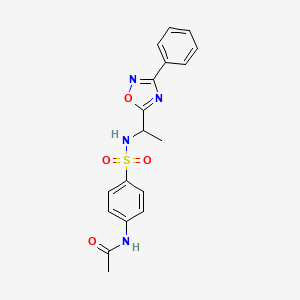
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as PESA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PESA is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide also inhibits the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, reduces the expression of COX-2 and iNOS, and induces apoptosis in cancer cells. In vivo studies have demonstrated that N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide reduces inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has also been reported to exhibit low toxicity and good pharmacokinetic properties. However, the limited availability of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide and its high cost may limit its use in lab experiments.
Orientations Futures
Several future directions for the research on N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide can be identified. One potential direction is the development of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide-based therapeutics for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the mechanism of action of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide and its potential targets. Further studies are also needed to evaluate the safety and efficacy of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide in clinical trials.
Méthodes De Synthèse
The synthesis of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide involves the reaction of 4-aminobenzene sulfonamide with 1-(3-phenyl-1,2,4-oxadiazol-5-yl) ethyl chloride and subsequent reaction with acetic anhydride. The final product is obtained after purification by recrystallization. The yield of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is reported to be around 75%.
Applications De Recherche Scientifique
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory and analgesic effects. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2 and iNOS. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has also been reported to exhibit antitumor effects by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
N-[4-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12(18-20-17(21-26-18)14-6-4-3-5-7-14)22-27(24,25)16-10-8-15(9-11-16)19-13(2)23/h3-12,22H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQCSMVSMGNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[1-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-ethylsulfamoyl]-phenyl}-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

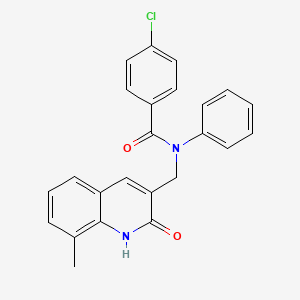

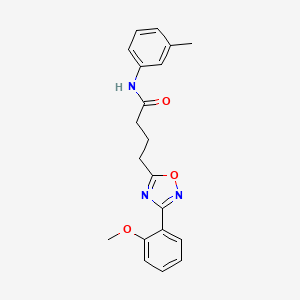
![ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B7715416.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)
